AEE Demonstrates Significantly Lower Acute Toxicity Compared to Its Precursors in Rodent Models
AEE exhibits a substantially improved safety profile compared to its parent compounds. The acute toxicity of AEE is markedly lower. One study reports the acute toxicity of AEE is approximately 50 times lower than that of aspirin and 3.7 times lower than that of eugenol [1]. A subsequent 15-day subchronic toxicity study established a no-observed-adverse-effect level (NOAEL) for AEE at 50 mg/kg/day [2].
| Evidence Dimension | Acute Toxicity (LD50 comparison) |
|---|---|
| Target Compound Data | Not specified (reference is relative) |
| Comparator Or Baseline | Aspirin and Eugenol (equimolar or standard testing) |
| Quantified Difference | AEE is ~50 times less toxic than aspirin; ~3.7 times less toxic than eugenol [1] |
| Conditions | Acute toxicity testing in mice and rats |
Why This Matters
This differential safety margin is critical for procurement in preclinical studies where dose-limiting toxicity of aspirin or eugenol could confound therapeutic readouts.
- [1] Li, J.-Y., Yu, J., & Zhang, J. (2011). Synthesis of aspirin eugenol ester and its biological activity. Medicinal Chemistry Research, 21, 995-999. doi: 10.1007/s00044-011-9609-1 View Source
- [2] Ma, N., Liu, X.-W., Yang, Y.-J., Shen, D.-S., Zhao, X.-L., Mohamed, I., & Li, J.-Y. (2012). A 15-day oral dose toxicity study of aspirin eugenol ester in Wistar rats. Food and Chemical Toxicology, 50(9), 3236-3243. doi: 10.1016/j.fct.2012.03.080 View Source
